Molecular Weight and Heavy Atom Count Differentiation vs. Des-Methyl Analog
N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine (MW 154.25, C₉H₁₈N₂, 11 heavy atoms ) carries an additional methyl group relative to its closest catalog analog N-(azetidin-3-ylmethyl)cyclobutanamine (CAS 1566657-06-4, MW 140.23, C₈H₁₆N₂, 10 heavy atoms ). This N-methylation converts a secondary amine into a tertiary amine, eliminating one hydrogen-bond donor (HBD count drops from 2 in the des-methyl analog to 1 in the target compound as computed for structurally analogous azetidine-cyclobutane diamines), while simultaneously increasing lipophilicity (predicted XLogP shift of approximately +0.5 to +0.8 log units based on the addition of a methyl group to a secondary amine scaffold [1]).
| Evidence Dimension | Hydrogen-bond donor count, molecular weight, and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 154.25 g/mol; HBD = 1 (tertiary amine, no NH on the cyclobutyl-bearing nitrogen); predicted XLogP ~1.4–1.7 (class-level estimate for N-methylated azetidine-cyclobutane diamine [1]) |
| Comparator Or Baseline | N-(azetidin-3-ylmethyl)cyclobutanamine: MW = 140.23 g/mol; HBD = 2 (secondary amine + azetidine NH); predicted XLogP ~0.9–1.2 (estimated for non-methylated analog [1]) |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔHBD = −1; estimated ΔXLogP = +0.5 to +0.8 |
| Conditions | Computed/predicted physicochemical properties; no experimental logP or HBD count available for either compound |
Why This Matters
For fragment-based screening libraries and CNS drug discovery programs, the reduction in HBD count and increased lipophilicity directly affect blood-brain barrier permeability predictions and oral bioavailability scoring, making the N-methylated variant a more CNS-favorable scaffold than its des-methyl counterpart on purely physicochemical grounds.
- [1] PubChem. Representative property predictions for azetidine-cyclobutane diamine scaffolds; N-methyl group contribution to XLogP estimated at +0.5 to +0.8 based on fragment-based logP contribution tables. View Source
